REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[C:10]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.[C:16]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])#[N:17]>C(O)(=O)C.O.C(OCC)(=O)C>[C:16]([C:18](=[C:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])#[N:17]
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Name
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|
Quantity
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17.7 mL
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Type
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reactant
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Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C1(CCCC1)=O
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
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56 mL
|
Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
|
Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
|
Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous was extracted with additional ethyl acetate (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried with anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was purified by chromatography on SiO2 gel
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Type
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WASH
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Details
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eluting with 100% hexane to 5% ethyl acetate in hexane
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Name
|
|
Type
|
product
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Smiles
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C(#N)C(C(=O)OCC)=C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |